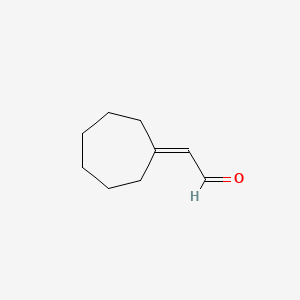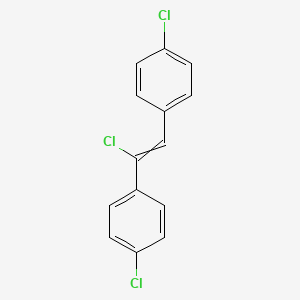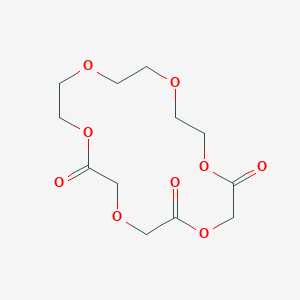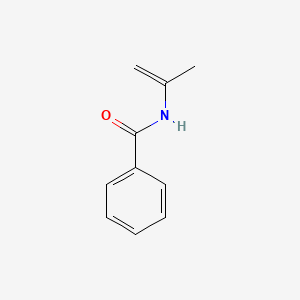
N-(Prop-1-en-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Isopropenylbenzamide is an organic compound with the molecular formula C10H11NO It is a derivative of benzamide, where the hydrogen atom of the amide group is replaced by an isopropenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Isopropenylbenzamide can be synthesized through the direct condensation of benzoic acid and isopropenylamine. This reaction typically requires a catalyst and specific reaction conditions to proceed efficiently. One common method involves the use of a Lewis acid catalyst, such as zirconium tetrachloride (ZrCl4), under ultrasonic irradiation. This method is considered green and efficient, providing high yields and a simple procedure .
Industrial Production Methods
In an industrial setting, the production of N-Isopropenylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, the recovery and reuse of catalysts are crucial for cost-effective and sustainable production.
Analyse Des Réactions Chimiques
Types of Reactions
N-Isopropenylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the isopropenyl group to a carbonyl group, forming N-isopropylbenzamide.
Reduction: The compound can be reduced to form N-isopropylbenzylamine.
Substitution: The isopropenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: N-Isopropylbenzamide
Reduction: N-Isopropylbenzylamine
Substitution: Products vary based on the nucleophile used.
Applications De Recherche Scientifique
N-Isopropenylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of N-Isopropenylbenzamide involves its interaction with specific molecular targets. The isopropenyl group can undergo various chemical transformations, allowing the compound to act as a versatile intermediate in organic synthesis. Additionally, its ability to form hydrogen bonds and interact with biological macromolecules makes it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Isopropylbenzamide: Similar in structure but lacks the double bond in the isopropenyl group.
N-Isopropylbenzylamine: Formed by the reduction of N-Isopropenylbenzamide.
Benzamide: The parent compound without any substituents on the amide nitrogen.
Uniqueness
Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
78007-50-8 |
|---|---|
Formule moléculaire |
C10H11NO |
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
N-prop-1-en-2-ylbenzamide |
InChI |
InChI=1S/C10H11NO/c1-8(2)11-10(12)9-6-4-3-5-7-9/h3-7H,1H2,2H3,(H,11,12) |
Clé InChI |
XZISHFPYGZFOHK-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)NC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


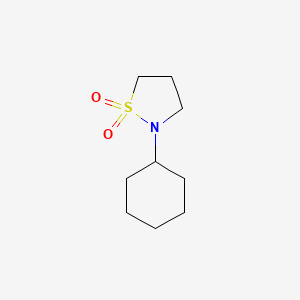
![1-[(2S)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-2-yl]propan-1-one](/img/structure/B14439938.png)
![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14439952.png)
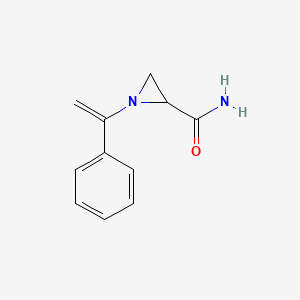
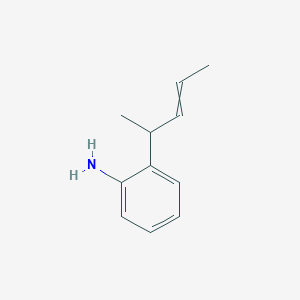

![Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate](/img/structure/B14439966.png)

![3-[(2-Acetamidoethyl)sulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14439971.png)
